molecular formula C14H7ClO3 B1347623 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid CAS No. 1673-28-5

7-chloro-9-oxo-9H-fluorene-1-carboxylic acid

Cat. No.: B1347623
CAS No.: 1673-28-5
M. Wt: 258.65 g/mol
InChI Key: OQPCESKPMRSZCX-UHFFFAOYSA-N
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Description

7-chloro-9-oxo-9H-fluorene-1-carboxylic acid is a useful research compound. Its molecular formula is C14H7ClO3 and its molecular weight is 258.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123806. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure

  • A study on the synthesis of 7-substituted fluoranthenes reveals methods for preparing 1-chlorofluorene-9-one-8-carboxylic acid, illustrating a pathway to create disubstituted fluorenes and fluorenones (Campbell & Crombie, 1961). This work highlights the chemical versatility and the potential for creating various functional materials.
  • The molecular structure of 9-oxo-9H-fluorene-1-carboxylic acid has been characterized, demonstrating a planar conformation with internal hydrogen bonding, which influences its stacking behavior and molecular interactions (Coté, Lalancette, & Thompson, 1996).

Reactivity and Derivatives

  • Research into the acylation of methylfluorenes provides insights into the preparation of 7-acylderivatives, including the synthesis of 7-benzoyl-9-oxo-fluorene-2-carboxylic acid through benzoylation and acetylation reactions (Chardonnens & Dousse, 1967). This demonstrates the compound's role in synthesizing biologically active molecules and its chemical transformability.

Applications in Materials Science

  • The development of liquid scintillators involving fluorene-2-carboxylic acid showcases the application of fluorene derivatives in radiation detection and measurement technologies. This research outlines the synthesis and evaluation of various fluorenyl and fluorene-based compounds for their scintillation properties (Barnett, Daub, Hayes, & Ott, 1960).

Properties

IUPAC Name

7-chloro-9-oxofluorene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClO3/c15-7-4-5-8-9-2-1-3-10(14(17)18)12(9)13(16)11(8)6-7/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPCESKPMRSZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298513
Record name 7-Chloro-9-oxo-9H-fluorene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1673-28-5
Record name NSC123806
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-9-oxo-9H-fluorene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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